[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine
Overview
Description
[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine, also known as this compound, is a useful research compound. Its molecular formula is C15H20N6O2 and its molecular weight is 316.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Interactions and Synthesis
- The interaction of 5-Morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate leads to the formation of complex compounds like (3-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)(morpholin-4-yl)methanone, showcasing the chemical versatility of morpholino compounds in synthesis reactions (Chumachenko, Shablykin, & Brovarets, 2015).
Antiproliferative Activity
- Synthesis involving morpholino-substituted compounds like 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine has led to the development of new pyrazolo pyrimidine derivatives, which exhibit significant antiproliferative activities, indicating potential in cancer treatment research (Nassar, Badry, Eltoukhy, & Ayyad, 2016).
Molecular Interaction Studies
- Ultrasonic studies on Mannich bases like (morpholin-4-yl)(pyridin-3-yl)methyl]hydrazine carboxamide (MPH) have revealed strong interactions between solvents like DMSO and solutes (MPH), indicating their significance in understanding molecular interactions and properties (Basha & Padusha, 2019).
Corrosion Inhibition
- The synthesized 1-(7-methyl-5-morpholin-4-yl-thiazolo[4,5-d]pyrimidin-2-yl)-hydrazine (MMTPH) has been found to be an effective corrosion inhibitor for mild steel in sulfuric acid solutions, showcasing applications in industrial maintenance and materials science (Mohajernia, Hejazi, Moayed, Rahimizadeh, Eslami, Momeni, & Shiri, 2013).
Dye Synthesis
- Morpholino compounds have been used in the synthesis of disperse dyes, showing their utility in textile and materials industries (Ho, 2005).
Mechanism of Action
Target of Action
Similar compounds have been found to target theMitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein (like mapk14) and modulate its activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its potential interaction with mapk14, it may influence pathways related to cell growth, differentiation, and stress response .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its potential target, it may influence cellular processes such as proliferation, differentiation, and stress response .
Properties
IUPAC Name |
[6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c16-20-13-11-14(21-6-9-22-10-7-21)19-15(18-13)23-8-4-12-3-1-2-5-17-12/h1-3,5,11H,4,6-10,16H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUFSUOATCYYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN)OCCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801165401 | |
Record name | 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
719285-83-3 | |
Record name | 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=719285-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[6-Hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801165401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Morpholine, 4-[6-hydrazinyl-2-[2-(2-pyridinyl)ethoxy]-4-pyrimidinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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